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molecular formula C17H10O5 B8765756 3-(1-Oxo-3H-isobenzofuran-3-yl)-4-hydroxycoumarin

3-(1-Oxo-3H-isobenzofuran-3-yl)-4-hydroxycoumarin

Cat. No. B8765756
M. Wt: 294.26 g/mol
InChI Key: SOCNCJJCXYBPRJ-UHFFFAOYSA-N
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Patent
US07145020B2

Procedure details

A solution of 4-hydroxy-chromen-2-one (650 mg) and 2-carboxybenzyladehyde (300 mg) in EtOH was heated to reflux for 4 hours, cooled to room temperature then concentrated in vacuo to give a crude oil, which was diluted with water. The precipitated 4-hydroxy-chromen-2-one was collected by filtration (490 mg). A second crop of solid was collected from the mother liquor and triturated with hot EtOAc and filtered to provide 4-Hydroxy-3-(3-oxo-1,3-dihydro-isobenzofuran-1-yl)-chromen-2-one as white solid. MS: 293 [M−H].
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[CH3:13][CH2:14][OH:15]>O>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[C:3]=1[CH:14]1[C:13]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2](=[O:1])[O:15]1

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil, which
FILTRATION
Type
FILTRATION
Details
The precipitated 4-hydroxy-chromen-2-one was collected by filtration (490 mg)
CUSTOM
Type
CUSTOM
Details
A second crop of solid was collected from the mother liquor
CUSTOM
Type
CUSTOM
Details
triturated with hot EtOAc
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC2=CC=CC=C12)=O)C1OC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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